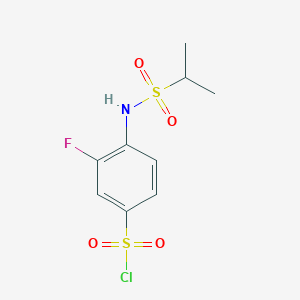

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride

Overview

Description

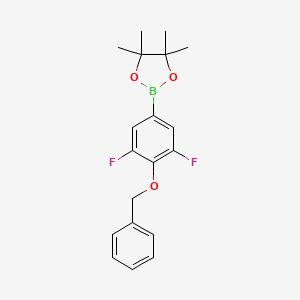

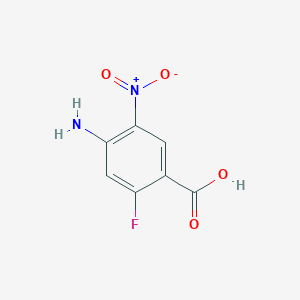

“3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1183324-12-0 . It has a molecular weight of 315.77 . The compound is typically stored at 4 degrees Celsius and is in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C9H11ClFNO4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)11)17(10,13)14/h3-6,12H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties like density, boiling point, and melting point are not available in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride is a compound that has been explored in various chemical synthesis and reaction studies. It is utilized in the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, highlighting its potential in creating materials for fuel cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising for future energy solutions (Bae, Miyatake, & Watanabe, 2009).

Additionally, the compound's sulfonamide derivatives have been synthesized and characterized, showcasing diverse applications from material science to bioactive molecules. For instance, 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group were explored for their spectral and luminescence properties, indicating their utility in optical materials and electronic devices (Fedyunyaeva & Shershukov, 1993).

Nuclear Magnetic Resonance (NMR) Studies

Research into the positional reactivity order in the sulfur trioxide sulfonation of benzene and its derivatives utilized 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride to understand the mechanisms and outcomes of such sulfonation reactions better. This work contributes to the broader understanding of sulfonation processes, which are crucial in the production of various aromatic sulfonic acids and their derivatives (Cerfontain, Zou, Bakker, & Van Der Griendt, 1994).

Advanced Material Applications

On the frontiers of material science, 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride serves as a key precursor in the development of new potential hydrophobic agents composed of three-module type molecules. This innovative approach to synthesizing hydrophobic agents indicates its utility in creating surfaces and materials with specific interactions with water and other liquids, which has implications for a wide range of industries, from coatings to advanced textiles (Dyachenko, Nikitin, & Igumnov, 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride are being explored for their biological activities. For example, new sulfonamides derived from carvacrol, prepared through reactions with various amines, have shown high antibacterial activity against resistant Staphylococcus aureus strains. These findings open new avenues for developing antibacterial agents to combat antibiotic resistance, a growing concern in global health (Oliveira et al., 2016).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)11)17(10,13)14/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHXPXSYVXNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)

![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)